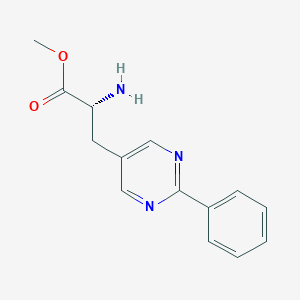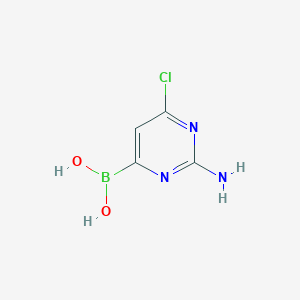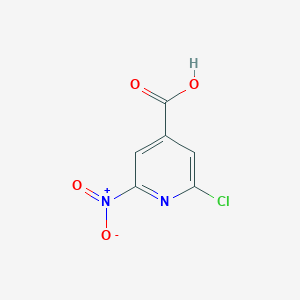
2-Chloro-6-nitroisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-nitroisonicotinic acid is a chemical compound with the molecular formula C6H3ClN2O4 and a molecular weight of 202.55 g/mol . It is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a nitro group at the 6-position on the pyridine ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of 2-Chloro-6-nitroisonicotinic acid typically involves the nitration of 2-chloroisonicotinic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 6-position . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.
Análisis De Reacciones Químicas
2-Chloro-6-nitroisonicotinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-chloro-6-aminoisonicotinic acid .
Aplicaciones Científicas De Investigación
2-Chloro-6-nitroisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential chemical properties.
Biology: The compound and its derivatives are studied for their biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Research into its pharmacological properties is ongoing, with some studies investigating its potential as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-nitroisonicotinic acid is not fully elucidated. its derivatives, particularly those with biological activity, are believed to interact with specific molecular targets and pathways. For instance, derivatives of isonicotinic acid, such as isoniazid, are known to inhibit the synthesis of mycolic acids in mycobacteria, which is crucial for their cell wall integrity . Similar mechanisms may be explored for this compound derivatives.
Comparación Con Compuestos Similares
2-Chloro-6-nitroisonicotinic acid can be compared with other similar compounds, such as:
2-Chloroisonicotinic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroisonicotinic acid:
Isonicotinic acid: The parent compound without any substituents, used widely in the synthesis of various derivatives.
The uniqueness of this compound lies in its dual functional groups (chlorine and nitro), which provide a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C6H3ClN2O4 |
|---|---|
Peso molecular |
202.55 g/mol |
Nombre IUPAC |
2-chloro-6-nitropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-1-3(6(10)11)2-5(8-4)9(12)13/h1-2H,(H,10,11) |
Clave InChI |
YGVWJCVZRIKOPG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1[N+](=O)[O-])Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


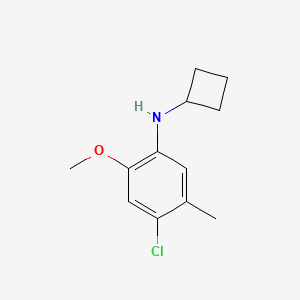
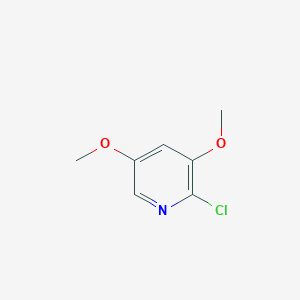
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)


![Thiazolo[4,5-b]pyridine,2-(methylsulfonyl)-6-(trifluoromethyl)-](/img/structure/B12956333.png)

![Methyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12956350.png)

